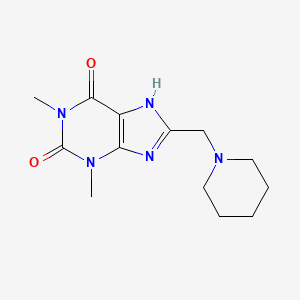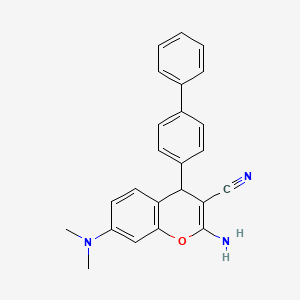
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine, also known as MBMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MBMP belongs to the class of compounds known as phenethylamines, which are known to have a wide range of pharmacological effects.
Mécanisme D'action
The exact mechanism of action of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is not fully understood. However, it is believed to exert its effects primarily through its interaction with the 5-HT2A receptor. Activation of this receptor has been linked to a wide range of physiological processes, including mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is its high affinity and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine. One area of interest is the development of new drugs based on the structure of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine for the treatment of various disorders such as depression, anxiety, and schizophrenia. Another area of interest is the use of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Further research is also needed to fully understand the mechanism of action of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine involves the reaction of 2-methoxybenzyl chloride with 1-methyl-3-phenylpropylamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as acetone or ethanol. The resulting product is then purified using column chromatography to obtain pure (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine.
Applications De Recherche Scientifique
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has been studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a ligand for the serotonin 2A receptor (5-HT2A). (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has been shown to have high affinity and selectivity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
In addition to its use as a 5-HT2A receptor ligand, (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has also been studied for its potential applications in the field of drug discovery. Its unique structure and pharmacological profile make it a promising lead compound for the development of new drugs for the treatment of various disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(12-13-16-8-4-3-5-9-16)19-14-17-10-6-7-11-18(17)20-2/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIYNFXPQRUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5182522.png)
![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)

![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)

![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)

![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)